![molecular formula C16H20FNO4 B2463856 (3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1797801-93-4](/img/structure/B2463856.png)
(3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Description
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds are often used as synthesis precursors for chalcone derivatives in the application of APIs .Physical And Chemical Properties Analysis
While the search results did not provide specific physical and chemical properties for this compound, such properties would typically include aspects like molecular weight, melting point, boiling point, solubility, and more .Scientific Research Applications
Synthesis Techniques
- Prins Cascade Cyclization : The synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, closely related to the target compound, has been achieved using a Prins cascade process, showcasing a novel method for creating spiromorpholinotetrahydropyran derivatives (B. Reddy et al., 2014).
- Conformational Studies : Research on dioxa-1,3 aza-9 spiro[5.5]undecane cycles revealed the existence of four distinct conformations, determined by substituents on the dioxanne ring. This insight is vital for understanding the stereochemistry of similar compounds (J. Bassus et al., 1978).
Pharmacological Applications
- Antibacterial Agents : Spirocyclic derivatives of ciprofloxacin, involving 1-oxa-9-azaspiro[5.5]undecane structures, demonstrated antibacterial activity, particularly against specific gram-negative and gram-positive strains (A. Lukin et al., 2022).
- Chiral Separation in Pharmaceuticals : Chiral spirocyclic compounds, including those similar to the target compound, find applications in the pharmaceutical industry as active ingredients or in the synthesis of active enantiomers (Yah-Longn Liang et al., 2008).
Organic Chemistry and Material Science
- Synthesis of Oxime Derivatives : Conversion of ketones in heterocyclic spiro compounds to oxime derivatives provides insights into the versatility of these compounds in chemical synthesis (Mahbubur Rahman et al., 2013).
- Crystal Structure Analysis : Investigations into the crystal structure and biological activity of related spiro compounds help understand their potential applications in material science and nanotechnology (Lin Yuan et al., 2017).
properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-20-14-4-3-12(11-13(14)17)15(19)18-7-5-16(6-8-18)21-9-2-10-22-16/h3-4,11H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHUCMPTAGSDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)OCCCO3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
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